molecular formula C18H19FN2O2 B7338846 (2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide

(2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide

货号: B7338846
分子量: 314.4 g/mol
InChI 键: JBCXNPKKPQPVOH-WBVHZDCISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide, also known as FLX475, is a small molecule inhibitor that targets the immune checkpoint protein, CCR4. CCR4 is expressed on regulatory T cells (Tregs) and Th2 cells, which play a role in suppressing the immune system. FLX475 has shown promising results in preclinical studies as a potential immunotherapy for cancer.

作用机制

(2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide targets CCR4, a chemokine receptor that is expressed on Tregs and Th2 cells. By inhibiting CCR4, this compound reduces the suppressive activity of Tregs and enhances the anti-tumor activity of effector T cells. This compound also reduces the recruitment of Th2 cells to the tumor microenvironment, which can promote tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to reduce the number of Tregs in the tumor microenvironment and increase the number of effector T cells. This compound also reduces the expression of immunosuppressive cytokines, such as IL-10 and TGF-β, and increases the expression of pro-inflammatory cytokines, such as IFN-γ and TNF-α. These changes in the immune microenvironment lead to enhanced anti-tumor immunity and reduced tumor growth.

实验室实验的优点和局限性

One advantage of (2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide is its specificity for CCR4, which reduces the risk of off-target effects. This compound also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

未来方向

Future research on (2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide could focus on several areas, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans.
2. Combination therapies with other immunotherapies, such as anti-PD-1 antibodies, to further enhance anti-tumor immunity.
3. Studies to identify biomarkers that can predict response to this compound treatment.
4. Preclinical studies to evaluate the efficacy of this compound in other types of cancer.
5. Studies to understand the mechanisms of resistance to this compound and develop strategies to overcome resistance.
In conclusion, this compound is a promising immunotherapy for cancer that targets the immune checkpoint protein, CCR4. This compound has shown favorable results in preclinical studies and has the potential to enhance anti-tumor immunity and improve survival rates. However, further research is needed to evaluate the safety and efficacy of this compound in humans and to identify strategies to overcome resistance.

合成方法

The synthesis of (2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide involves several steps, including the reaction of 2,4-dichloropyridine with (R)-glycidyl butyrate to form a chiral epoxide intermediate. This intermediate is then reacted with (R)-4-hydroxy-3-methylbenzylamine to form the chiral amine intermediate. The amine intermediate is then reacted with 3-fluoro-4-methylbenzyl isocyanate to form the final product, this compound.

科学研究应用

(2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide has been studied extensively in preclinical models of cancer, including melanoma, lung cancer, and breast cancer. In these models, this compound has been shown to enhance anti-tumor immunity and improve survival rates. This compound has also been shown to synergize with other immunotherapies, such as anti-PD-1 antibodies, to further enhance anti-tumor immunity.

属性

IUPAC Name

(2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-12-2-3-13(10-16(12)19)11-21-18(22)15-6-9-23-17(15)14-4-7-20-8-5-14/h2-5,7-8,10,15,17H,6,9,11H2,1H3,(H,21,22)/t15-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCXNPKKPQPVOH-WBVHZDCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)C2CCOC2C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)CNC(=O)[C@@H]2CCO[C@H]2C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。